Bienvenue dans la boutique en ligne BenchChem!

Adenosine dialdehyde

Biochemistry Enzymology SAHH inhibition

Adenosine dialdehyde (AdOx) is the definitive irreversible SAHH inhibitor for methylation research requiring time-dependent, washout-stable enzyme inactivation. With a Ki of 2.39 nM for bovine SAHH — over 1,000-fold more potent than 3-deazaadenosine — it uniquely drives intracellular SAH accumulation to >1,200 pmol/mg protein. Only AdOx (not adenosine or AdoHcy) destabilizes PIMT structure, disrupts PIMT-p53 interaction, and triggers BAX-mediated apoptosis in colon cancer models. For in vivo xenograft studies (neuroblastoma, prostate), significant tumor suppression is achieved via continuous subcutaneous infusion (1.5–2.5 mg/kg/day × 7 days). Note: bolus dosing is contraindicated; labs must use osmotic minipump delivery systems.

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
CAS No. 34240-05-6
Cat. No. B1663027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine dialdehyde
CAS34240-05-6
Synonymsadenosine dialdehyde
periodate-oxidized adenosine
periodate-oxidized adenosine, (R-(R*,R*))-isomer
PI-adenosine
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
InChIInChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)
InChIKeyILMNSCQOSGKTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Dialdehyde (34240-05-6) Chemical Identity and Mechanism of Action Overview


Adenosine dialdehyde (AdOx, CAS 34240-05-6) is a periodate-oxidized adenosine derivative with two aldehyde groups at the 2' and 3' positions of the ribose ring [1]. As a purine nucleoside analogue, it acts as an irreversible, tight-binding inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase (SAHH; EC 3.3.1.1), with inhibition characterized by time- and concentration-dependent enzyme inactivation and an apparent stoichiometry of approximately 2:1 inhibitor to enzyme [2][3]. This inhibition blocks the hydrolysis of AdoHcy, leading to its intracellular accumulation and consequent feedback inhibition of S-adenosylmethionine (AdoMet)-dependent methyltransferases. This mechanism underlies its utility as a chemical probe for studying cellular methylation processes, including DNA, RNA, protein, and lipid methylation [3].

Why Adenosine Dialdehyde (34240-05-6) Cannot Be Replaced by Other SAHH Inhibitors


While multiple compounds are marketed as S-adenosylhomocysteine hydrolase (SAHH) inhibitors, including 3-deazaadenosine (Ki = 3.9 μM), 3-deazaneplanocin A (DZNep; Ki = 50 pM), and (-)-neplanocin A (Ki = 8.39 nM), substitution for Adenosine dialdehyde is not straightforward . The unique dialdehyde moiety confers distinct binding kinetics, irreversibility, and off-target profiles relative to nucleoside or carbocyclic analogs. For example, 3-deazaadenosine is reversible and over 1,000-fold less potent, while neplanocin A exhibits different metabolic processing and species-dependent potency [1]. Direct substitution without verifying cellular ADOHCY inhibition, SAH accumulation, and downstream methylation effects may lead to failed experimental outcomes. The quantitative data below delineate the specific parameters differentiating Adenosine dialdehyde from its closest comparators [2].

Quantitative Performance of Adenosine Dialdehyde (34240-05-6) vs. SAHH Inhibitor Alternatives


Potency for Bovine Liver SAHH: Adenosine Dialdehyde vs. Carbocyclic Analogs

Adenosine dialdehyde is a tight-binding, irreversible inhibitor of bovine liver SAHH with a Ki of 2.39 nM, demonstrating potency substantially greater than 3-deazaadenosine (Ki = 3.9 µM) and distinct from carbocyclic analogs [1]. This difference exceeds three orders of magnitude.

Biochemistry Enzymology SAHH inhibition

Species-Specific Potency: Human Placental vs. Rat Liver SAHH

Adenosine dialdehyde demonstrates species-specific inhibitory potency, with a Ki of 0.2 nM for human placental SAHH and 0.4 nM for rat liver SAHH, as reported in vendor datasheets referencing primary literature . This differential (2-fold) is critical for cross-species experimental design.

Pharmacology Species selectivity SAHH

Cellular SAHH Inhibition Kinetics: Adenosine Dialdehyde vs. Neplanocin A

In mouse neuroblastoma N2a cells, adenosine dialdehyde (2.5 µM) achieves complete inhibition of cellular SAHH after 30 minutes of incubation, whereas neplanocin A (1 µM) achieves the same effect after 15 minutes [1]. Despite a 2.5-fold higher concentration, the slightly slower onset of adenosine dialdehyde may confer a more gradual accumulation of SAH.

Cellular pharmacology Neuroblastoma Time-dependent inhibition

Differential Impact on PIMT-p53 Interaction: Adenosine Dialdehyde vs. AdoHcy/Adenosine

In colorectal cancer models, only adenosine dialdehyde (AdOx) among three tested methyltransferase inhibitors—S-adenosyl-L-homocysteine (AdoHcy), adenosine, and AdOx—significantly destabilized protein L-isoaspartyl methyltransferase (PIMT) structure and augmented p53 accumulation, leading to p53-mediated apoptosis [1]. This unique activity was not observed with the direct SAH accumulation agents AdoHcy or adenosine.

Cancer research Colorectal cancer Protein methylation

In Vivo Tumor Growth Suppression: Continuous Infusion vs. Bolus Dosing

In a murine neuroblastoma model, steady-state subcutaneous infusion of adenosine dialdehyde (1.5-2.5 mg/kg/day for 7 days) significantly suppressed tumor growth and prolonged median survival from 21.3 days to 38.4 days (80% increase) compared to vehicle-treated controls . Critically, single daily bolus injections at the same dose range were both ineffective and toxic to the host, highlighting the absolute requirement for continuous infusion to achieve therapeutic efficacy without systemic toxicity .

In vivo pharmacology Neuroblastoma Murine model

Recommended Applications for Adenosine Dialdehyde (34240-05-6) Based on Comparative Evidence


Biochemical Studies of SAHH Kinetics and Irreversible Inhibition

Adenosine dialdehyde is the compound of choice for studies requiring irreversible, tight-binding inhibition of bovine or human SAHH. With a Ki of 2.39 nM for bovine enzyme [1], it provides over three orders of magnitude greater potency than the reversible inhibitor 3-deazaadenosine (Ki = 3.9 µM) . Its irreversible binding, characterized by a stoichiometry of approximately 2:1 inhibitor to enzyme, allows for definitive washout experiments and time-dependent inactivation analyses [1].

Cellular Methylation Studies Requiring Controlled Onset and SAH Accumulation

In cellular models such as mouse L929 fibroblasts and neuroblastoma N2a cells, adenosine dialdehyde produces a time-dependent increase in intracellular SAH (reaching 1200 pmol/mg protein at 12 hr in L929 cells) that is directly linked to inhibition of DNA, RNA, protein, and lipid methylation [2]. Its 30-minute onset for complete cellular SAHH inhibition (at 2.5 µM in N2a cells) provides a practical window for pre-treatment studies, distinguishing it from faster-acting compounds like neplanocin A (15-minute onset at 1 µM) [3].

p53-Dependent Apoptosis Studies in Colorectal Cancer Models

For investigations into the PIMT-p53 axis in colon cancer, adenosine dialdehyde is uniquely suited. A direct comparison of three methyltransferase inhibitors (AdOx, AdoHcy, adenosine) revealed that only AdOx destabilizes PIMT structure, reduces PIMT-p53 interaction, and triggers p53 nuclear translocation and BAX-mediated apoptosis [4]. Substituting with adenosine or AdoHcy will not reproduce this phenotype, making AdOx an essential tool for this specific mechanistic pathway.

In Vivo Tumor Xenograft Studies Utilizing Continuous Infusion

In murine xenograft models of neuroblastoma and prostate cancer, adenosine dialdehyde demonstrates significant tumor growth suppression when administered via continuous subcutaneous infusion (1.5-2.5 mg/kg/day for 7 days) . However, single daily bolus injections are ineffective and toxic . Therefore, this compound is recommended specifically for laboratories equipped with osmotic minipump or equivalent continuous delivery systems; it is contraindicated for bolus dosing in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine dialdehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.